4-phenyl-4H-1,2,4-triazol-3-amine hydrochloride
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Overview
Description
4-Phenyl-4H-1,2,4-triazol-3-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is a hydrochloride salt of 4-phenyl-4H-1,2,4-triazol-3-amine, characterized by its molecular formula C8H9ClN4 and a molecular weight of 196.64 g/mol . This compound is primarily used in pharmaceutical testing and as a building block in chemical synthesis .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s known that 1,2,4-triazole derivatives interact with their targets through hydrogen bonding and dipole interactions . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity . The presence of the 1,2,4-triazole moiety can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Preparation Methods
The synthesis of 4-phenyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of 4-phenyl-4H-1,2,4-triazol-3-amine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-Phenyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Phenyl-4H-1,2,4-triazol-3-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Phenyl-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its specific structure and properties. Similar compounds include:
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the phenyl group.
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride: A derivative with a methyl group instead of a phenyl group.
4-Amino-1,2,4-triazole: Another triazole derivative used in similar applications but with different substituents.
These compounds share some chemical properties but differ in their specific applications and biological activities .
Properties
IUPAC Name |
4-phenyl-1,2,4-triazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-8-11-10-6-12(8)7-4-2-1-3-5-7;/h1-6H,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMVVRTXXCITEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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